
1,3-Bis-aminooxy propane
Overview
Description
1,3-Bis-aminooxy propane is an alkyl chain-based PROTAC linker . It can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .
Molecular Structure Analysis
The chemical formula of this compound is C3H10N2O2 . Its exact mass is 106.07 and its molecular weight is 106.120 . The elemental analysis shows that it contains Carbon (33.95%), Hydrogen (9.50%), Nitrogen (26.40%), and Oxygen (30.15%) .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Pathways : 1,3-Bis-aminooxy propane is synthesized from N-hydroxyphthalimide and 1,3-dibromopropane, leading to various derivatives with unique properties. This synthesis pathway is foundational for exploring its applications in different chemical contexts (Covaci et al., 2003).
Structural Analysis and Conformation : The bisoxime compound derived from this compound, synthesized with 4-methyl-2-hydroxybenzaldehyde, exhibits a V-shaped conformation. This structural insight is critical for understanding its potential applications in molecular design and material science (Jian-Chao Wu et al., 2009).
Vibrational Spectroscopy Analysis : Detailed vibrational spectroscopy studies, including FT-IR and Raman, have been conducted on compounds like 2,2-bis(aminoethoxy)propane, which provide insights into the molecular structure and potential applications of such compounds in various scientific fields (Ö. Alver, 2016).
Applications in Polymer Science
Polyimide Synthesis : this compound is instrumental in synthesizing polyimides, offering properties like solubility in various solvents and thermal stability. Such materials are pivotal in developing high-performance polymers for various industrial applications (Sukanto Tjugito & W. Feld, 1989).
Poly(Amide-Imide) Development : The compound plays a role in synthesizing new poly(amide-imide)s with properties like high yields, inherent viscosities, and distinct thermal characteristics. These findings are significant for developing advanced polymeric materials (K. Faghihi et al., 2011).
Metal-Organic Chemistry and Coordination Compounds
Synthesis of Metal Complexes : The compound has been used in synthesizing Ni(II), Co(II), and Cu(II) complexes, providing insights into the structural aspects of these complexes. Such research is fundamental in coordination chemistry and potential applications in catalysis and material science (M. Deveci & G. Irez, 1995).
Dicobaloxime Bridging : In the synthesis of dicobaloxime complexes, 1,3-bis(aminooxy)propane acts as a bridging ligand. This research contributes to our understanding of metal-organic frameworks and their potential uses (R. Yamuna et al., 2016).
Mechanism of Action
Target of Action
1,3-Bis-aminooxy propane is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are designed to target specific proteins for degradation . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTACs .
Mode of Action
This compound acts as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker connects these two ligands, allowing the PROTAC to bring the target protein and the E3 ubiquitin ligase into proximity . This proximity enables the transfer of ubiquitin to the target protein, marking it for degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By facilitating the ubiquitination of target proteins, this compound (via PROTACs) directs these proteins towards this degradation pathway .
Pharmacokinetics
The adme properties of the resulting protacs would be influenced by the characteristics of the this compound linker, among other factors .
Result of Action
The primary result of the action of this compound is the degradation of specific target proteins . By acting as a linker in PROTACs, it facilitates the ubiquitination and subsequent degradation of these proteins . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein .
Action Environment
The action of this compound is influenced by the intracellular environment . Factors such as the presence of the target protein and E3 ubiquitin ligase, the activity of the ubiquitin-proteasome system, and the stability of the PROTAC can all influence the efficacy of this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,3-Bis-aminooxy propane is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Molecular Mechanism
This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins
Temporal Effects in Laboratory Settings
This compound is very reactive and sensitive . It cannot be stored for long term and immediate use (within 1 week) is highly recommended
properties
IUPAC Name |
O-(3-aminooxypropyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2/c4-6-2-1-3-7-5/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEBNIUQBHSRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598133 | |
| Record name | O,O'-Propane-1,3-diyldihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98627-69-1 | |
| Record name | O,O'-Propane-1,3-diyldihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions 1,3-Bis-aminooxy propane participates in, and what are the products?
A1: this compound readily reacts with aldehydes to form bisoxime derivatives. For example, reacting it with 4-methyl-2-hydroxybenzaldehyde yields 1,3-Bis[(4-methylbenzylidene)aminooxy]propane [], while reacting it with 2′-hydroxyacetophenone produces 2,2′-[1,1′-(Propane-1,3-diyldioxydinitrilo)diethylidyne]diphenol []. These reactions highlight its use in synthesizing compounds with potential applications in coordination chemistry and materials science.
Q2: Can you provide an example of how this compound is used in the synthesis of complex molecules?
A2: Absolutely. Researchers synthesized a series of stable mono- and di-radicals utilizing this compound []. For instance, reacting it with a monoradical derived from chloro-3,5-dinitrobenzoic acid and 4-amino-TEMPO yielded a novel homo-diradical. These radicals exhibit interesting electrochemical properties and have potential applications as oxidizers in redox reactions.
Q3: How does the structure of this compound influence the properties of the compounds it forms?
A3: The propane backbone in this compound provides flexibility and allows for the formation of various conformational isomers in the resulting compounds. For instance, in 1,3-Bis[(4-methylbenzylidene)aminooxy]propane, the molecule adopts a V-shaped conformation due to the propane bridge []. The specific conformation adopted can significantly impact the compound's physical and chemical properties, including its ability to interact with other molecules and its potential applications.
Q4: Are there any studies on the crystal structures of compounds synthesized using this compound?
A4: Yes, several studies have investigated the crystal structures of such compounds. For example, the crystal structure of 4,4'-dibromo-2,2'-((1,3-propylene)dioxybis(nitrilomethylidyne)) diphenol, synthesized using this compound, reveals a trans configuration with intramolecular hydrogen bonds between hydroxyl groups and oxime nitrogens []. This information is crucial for understanding the compound's stability, reactivity, and potential applications.
Q5: What spectroscopic data is available for characterizing this compound derivatives?
A5: Researchers frequently use ¹H-NMR and ¹³C-NMR spectroscopy to characterize this compound derivatives []. For instance, these techniques were employed to confirm the structure of 1,3-bis(2,4,6-trinitrophenylaminooxy)propane and its 4-cyano-2,6-dinitrophenyl congener. Additionally, electronic spectra provide valuable insights into the compounds' electronic properties and their behavior in different solvents [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



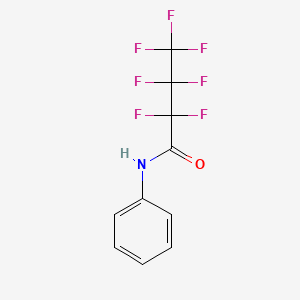
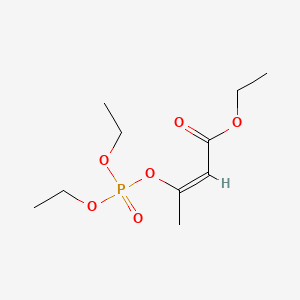


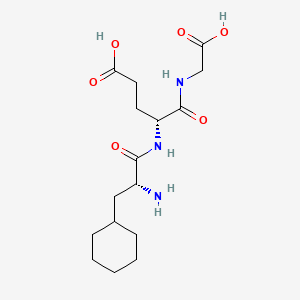
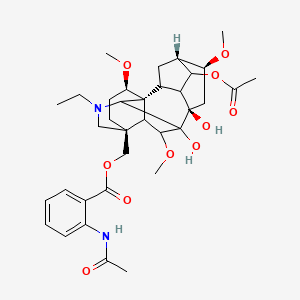
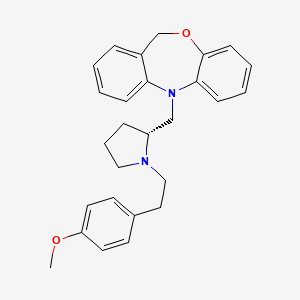
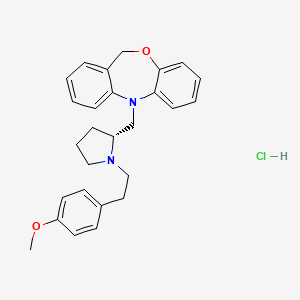
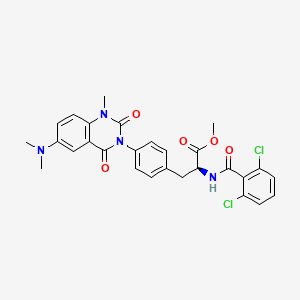
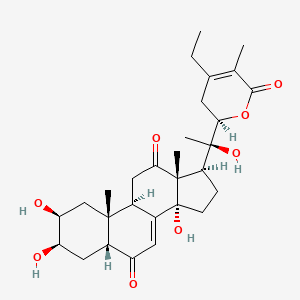
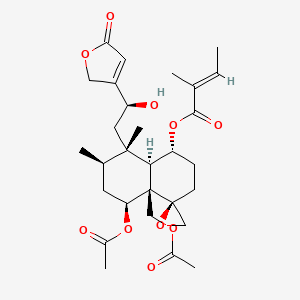
![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)

